

# Toxicological Profile of Trans-Pulegol: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **trans-pulegol**, with a primary focus on (R)-(+)-pulegone, the most common and extensively studied trans-isomer. Pulegone is a naturally occurring monoterpene ketone found in essential oils of plants like pennyroyal and peppermint. This document summarizes key findings on its metabolism, genotoxicity, carcinogenicity, and organ-specific toxicities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic and signaling pathways.

### **Acute and Subchronic Toxicity**

While specific LD50 values for **trans-pulegol** are not readily available in the reviewed literature, studies on (R)-(+)-pulegone provide valuable insights into its acute toxicity.

Table 1: Acute Toxicity of (R)-(+)-Pulegone and Related Compounds



| Compound             | Species | Route               | LD50                              | Other Acute<br>Effects                           | Reference |
|----------------------|---------|---------------------|-----------------------------------|--------------------------------------------------|-----------|
| (R)-(+)-<br>Pulegone | Rat     | Oral                | 470 mg/kg<br>bw                   | -                                                | [1]       |
| (R)-(+)-<br>Pulegone | Mouse   | Intraperitonea<br>I | 9/16 deaths<br>at 400 mg/kg<br>bw | Hepatotoxicit<br>y and lung<br>toxicity          | [1][2]    |
| (S)-(-)-<br>Pulegone | Mouse   | Intraperitonea<br>I | 4/10 deaths<br>at 600 mg/kg<br>bw | Significantly less toxic than the (R)-(+)-isomer | [1]       |
| Isopulegol           | Rat     | Oral                | 936 mg/kg<br>bw                   | -                                                | [1]       |
| Menthofuran          | Mouse   | Intraperitonea<br>I | 5/15 deaths<br>at 200 mg/kg<br>bw | -                                                | [1]       |

Subchronic toxicity studies, primarily from the National Toxicology Program (NTP), have established No-Observed-Adverse-Effect Levels (NOAELs) for (R)-(+)-pulegone.

Table 2: Subchronic Toxicity of (R)-(+)-Pulegone (90-Day Studies)



| Species      | Sex    | NOAEL                | Key Adverse<br>Effects at<br>Higher Doses                                        | Reference |
|--------------|--------|----------------------|----------------------------------------------------------------------------------|-----------|
| F344/N Rat   | Male   | < 9.375<br>mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3]       |
| F344/N Rat   | Female | < 9.375<br>mg/kg/day | Decreased body weights, increased liver and kidney weights, hepatic hypertrophy. | [3]       |
| B6C3F1 Mouse | Male   | 150 mg/kg/day        | Generally<br>unremarkable at<br>doses up to 150<br>mg/kg/day.                    | [4]       |
| B6C3F1 Mouse | Female | 75 mg/kg/day         | Increased liver<br>weights at 150<br>mg/kg/day.                                  | [4]       |

### Metabolism

The metabolism of pulegone is complex and plays a crucial role in its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The major pathways involve hydroxylation, reduction, and conjugation. A key toxic metabolite is menthofuran.[4][5]

The metabolic pathways for (R)-(+)-pulegone are outlined below.





Click to download full resolution via product page

Metabolic Pathway of (R)-(+)-Pulegone



### Genotoxicity

The genotoxicity of pulegone has been evaluated in a battery of in vitro and in vivo assays, with some conflicting results.

Table 3: Summary of Genotoxicity Studies on Pulegone

| Assay                                    | Test System                                               | Metabolic<br>Activation | Result                         | Reference |
|------------------------------------------|-----------------------------------------------------------|-------------------------|--------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation (Ames)  | S. typhimurium<br>TA97, TA98,<br>TA100, TA1535,<br>TA1537 | With and without<br>S9  | Negative                       | [4]       |
| Bacterial<br>Reverse<br>Mutation (Ames)  | S. typhimurium<br>and E. coli                             | With and without<br>S9  | Mixed (2/3<br>assays negative) | [5]       |
| In vivo<br>Micronucleus                  | Peripheral Blood N/A                                      |                         | Negative                       | [4]       |
| Somatic Mutation<br>and<br>Recombination | Drosophila<br>melanogaster                                | N/A                     | Weakly<br>mutagenic            | [6]       |

The NTP concluded that there was no evidence of in vivo genotoxicity in the micronucleus assay.[4] The mixed results in the Ames test suggest that while pulegone may have some mutagenic potential under specific in vitro conditions, this does not appear to translate to in vivo genotoxicity.

## Carcinogenicity

Long-term carcinogenicity bioassays of (R)-(+)-pulegone were conducted by the NTP in F344/N rats and B6C3F1 mice.

Table 4: Summary of 2-Year Carcinogenicity Bioassay of (R)-(+)-Pulegone



| Species         | Sex    | Doses<br>(mg/kg<br>bw/day)                   | Key<br>Neoplastic<br>Findings                                                                                          | NTP<br>Conclusion | Reference |
|-----------------|--------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-------------------|-----------|
| F344/N Rat      | Male   | 0, 18.75,<br>37.5, 75<br>(stop-<br>exposure) | No evidence of carcinogenic activity.                                                                                  | No Evidence       | [7]       |
| F344/N Rat      | Female | 0, 37.5, 75,<br>150 (stop-<br>exposure)      | Increased incidences of urinary bladder papilloma and carcinoma.                                                       | Clear<br>Evidence | [7]       |
| B6C3F1<br>Mouse | Male   | 0, 37.5, 75,<br>150                          | Increased incidences of hepatocellula r adenoma and hepatoblasto ma.                                                   | Clear<br>Evidence | [7]       |
| B6C3F1<br>Mouse | Female | 0, 37.5, 75,<br>150                          | Increased incidences of hepatocellula r adenoma. Osteomas and osteosarcom as may have been related to administratio n. | Clear<br>Evidence | [7]       |



Table 5: Incidence of Key Neoplasms in the 2-Year NTP Study

| Species/S<br>ex  | Organ              | Neoplas<br>m                  | Control | Low Dose | Mid Dose | High<br>Dose |
|------------------|--------------------|-------------------------------|---------|----------|----------|--------------|
| Rat/Femal<br>e   | Urinary<br>Bladder | Papilloma<br>or<br>Carcinoma  | 0/50    | 0/50     | 3/50     | 9/50         |
| Mouse/Mal<br>e   | Liver              | Hepatocell<br>ular<br>Adenoma | 28/50   | 35/50    | 41/50    | 44/50        |
| Mouse/Mal<br>e   | Liver              | Hepatoblas<br>toma            | 2/50    | 3/50     | 9/50     | 18/50        |
| Mouse/Fe<br>male | Liver              | Hepatocell<br>ular<br>Adenoma | 11/50   | 17/50    | 30/50    | 41/50        |

Data extracted from NTP Technical Report 563.[7]

### **Reproductive and Developmental Toxicity**

There is a lack of specific reproductive and developmental toxicity studies on isolated **transpulegol**. However, studies on pennyroyal oil, which is rich in pulegone, indicate a potential for reproductive toxicity. Pennyroyal oil has been traditionally used as an abortifacient and has been shown to cause abortion in rats.[8][9] Administration of Mentha pulegium extract to pregnant rats resulted in abortion, decreased progesterone levels, and increased estradiol levels.[9] The NTP 3-month studies on (R)-(+)-pulegone in rats and mice showed no evidence of toxicity to the reproductive system based on sperm parameters, vaginal cytology, and histopathology of reproductive organs.[4] However, dedicated developmental and reproductive toxicity studies following current guidelines have not been conducted.

### **Mechanisms of Toxicity**

The toxicity of pulegone is largely attributed to its metabolic activation to reactive metabolites, particularly menthofuran, which can lead to cellular damage. Key mechanisms include:

### Foundational & Exploratory





- Hepatotoxicity: Mediated by reactive metabolites that deplete hepatic glutathione and covalently bind to cellular proteins, leading to centrilobular necrosis.[7][8]
- Oxidative Stress: Pulegone administration has been shown to induce oxidative stress, as evidenced by alterations in antioxidant enzyme levels.
- Endoplasmic Reticulum (ER) Stress: Pulegone has been reported to cause severe damage to the endoplasmic reticulum, which can trigger cell death pathways.[8]
- Apoptosis: Pulegone can induce apoptosis, potentially through the modulation of p53, Bax, and Bcl-2 expression.





Click to download full resolution via product page

Pulegone-Induced Hepatotoxicity Pathway



# Experimental Protocols Bacterial Reverse Mutation Assay (Ames Test)

The Ames test for pulegone was conducted following a standard protocol, likely based on OECD Guideline 471.

- Test Strains:Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA/pKM101 were used to detect different types of mutations.[4]
   [10]
- Metabolic Activation: The assay was performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters, to mimic mammalian metabolism.[11]
- Procedure:
  - The test substance (pulegone) was dissolved in a suitable solvent (e.g., DMSO).
  - Various concentrations of the pulegone solution were added to molten top agar containing a specific bacterial tester strain and a trace amount of histidine (or tryptophan for E. coli).
  - For tests with metabolic activation, the S9 mix was also added to the top agar.
  - The mixture was poured onto minimal glucose agar plates.
  - Plates were incubated at 37°C for 48-72 hours.
  - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted.
- Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is statistically significant and reproducible.





Click to download full resolution via product page

Ames Test Experimental Workflow



### In Vivo Micronucleus Assay

The in vivo micronucleus assay for pulegone was conducted in mice as part of the NTP studies.

- Test System: Male and female B6C3F1 mice.[4]
- Administration: Pulegone was administered by gavage for 3 months.[4]
- Procedure:
  - Animals were treated with various doses of pulegone or the vehicle control.
  - Peripheral blood samples were collected at the end of the study.
  - Blood smears were prepared and stained (e.g., with acridine orange or Giemsa) to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).
  - A large number of PCEs (e.g., 2000 per animal) were scored under a microscope for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
  - The ratio of PCEs to NCEs was also determined as a measure of bone marrow toxicity.
- Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group.

### 2-Year Carcinogenicity Bioassay

The NTP 2-year carcinogenicity bioassay of (R)-(+)-pulegone was a comprehensive study.

- Test System: Male and female F344/N rats and B6C3F1 mice, with 50 animals per group.
- Administration: (R)-(+)-Pulegone (approximately 96% pure) was administered in corn oil by gavage, 5 days per week for up to 104 weeks.[7]
- Observations:



- Animals were observed twice daily for clinical signs of toxicity.
- Body weights were recorded weekly for the first 13 weeks and then monthly.
- At the end of the study, a complete necropsy was performed on all animals.
- Histopathology:
  - A comprehensive list of tissues and organs was collected from all animals and preserved in 10% neutral buffered formalin.
  - Tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
  - All slides were examined by a pathologist, and all neoplastic and non-neoplastic lesions were recorded.
  - The findings were peer-reviewed by a Quality Assurance pathologist.
- Data Analysis: The incidences of neoplasms and non-neoplastic lesions were analyzed for statistical significance using survival-adjusted methods (poly-k test).

### Conclusion

The toxicological profile of **trans-pulegol**, primarily based on studies of (R)-(+)-pulegone, indicates that it is a compound of significant toxicological concern, particularly with chronic exposure. The liver is a primary target organ, with toxicity mediated by metabolic activation to reactive metabolites like menthofuran. While in vivo genotoxicity has not been demonstrated, long-term exposure is associated with the development of tumors in the urinary bladder of female rats and the liver of mice. Data on reproductive and developmental toxicity are limited and warrant further investigation. This guide provides a foundational understanding for researchers and professionals involved in the assessment of the safety of **trans-pulegol** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Abstract for TR-563 [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pulegone (89-82-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Trans-Pulegol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12782071#toxicological-profile-of-trans-pulegol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com